Fananserin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Neuropharmacology

Application Summary: Fananserin (RP-62203) is a drug that acts as a potent antagonist at both the 5HT2A receptor and the Dopamine D4 receptor . It has sedative and antipsychotic effects , and has been researched for the treatment of schizophrenia .

Methods of Application: A series of Fananserin derivatives was synthesized and tested for their affinity for various dopamine and serotonin receptors . The electronic structure was calculated at the DFT B3LYP/6-31G(d,p) level . The Klopman-Peradejordi-Gómez QSAR method was employed to find relationships between electronic structure and receptor affinity in a series of Fananserin derivatives .

Results or Outcomes: For all cases, a statistically significant equation was obtained explaining the variation of the affinity in terms of the variation of the numerical values of a set of local atomic reactivity indices . All equations show that sigma electrons of the saturated carbon chain and the saturated ring seem to play an important role in the regulation of the receptor affinity . Several kinds of atom-atom interactions are suggested . From the results, the corresponding 2D pharmacophores were built .

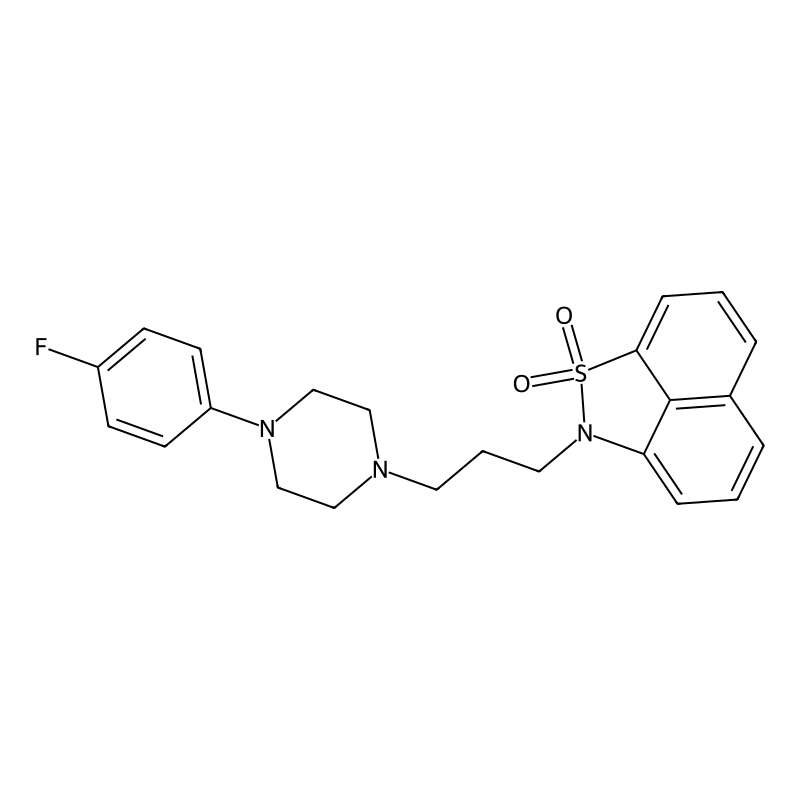

Fananserin, also known by its developmental code RP-62203, is a chemical compound characterized by its structure, C23H24FN3O2S. It functions primarily as a potent antagonist at the serotonin 5HT2A receptor and the dopamine D4 receptor while exhibiting minimal blockade of other dopamine receptors. This selectivity positions Fananserin as a candidate for therapeutic applications in treating various psychiatric disorders, particularly those involving agitation and psychosis .

Fananserin's therapeutic effects are attributed to its antagonistic action at the 5-HT2A and D4 receptors. By blocking these receptors, it disrupts the signaling pathways mediated by serotonin and dopamine, which are implicated in schizophrenia [].

- 5-HT2A antagonism: Excessive 5-HT2A activity is linked to positive symptoms of schizophrenia, such as hallucinations and delusions []. Fananserin's antagonism at this receptor may help alleviate these symptoms.

- D4 antagonism: The role of D4 receptors in schizophrenia is less understood, but some theories suggest their involvement in cognitive dysfunction. Fananserin's D4 antagonism may potentially improve cognitive function in patients.

Limited data exists on the specific safety profile of Fananserin in humans.

- Preclinical studies: Animal studies suggest that Fananserin exhibits a relatively low toxicity profile [].

- Clinical trials: While clinical trials were conducted to evaluate Fananserin for schizophrenia, they were discontinued due to disappointing efficacy and a lack of significant therapeutic benefit []. Detailed safety data from these trials might be available in the published research but is beyond the scope of this analysis.

- Oxidation: The sulfur atom in the naphthosultam ring can be oxidized to form sulfoxides or sulfones.

- Substitution Reactions: The presence of functional groups allows for nucleophilic substitution, which can modify its pharmacological properties.

- Microwave-Assisted Synthesis: This method has been employed to synthesize derivatives of Fananserin, enhancing reaction rates and yields .

Fananserin exhibits significant biological activity primarily through its antagonistic effects on serotonin and dopamine receptors. Its binding affinity for the 5HT2A receptor is crucial in modulating mood and anxiety disorders. Additionally, its action on the dopamine D4 receptor may contribute to its efficacy in alleviating symptoms of psychosis and agitation . Studies indicate that Fananserin can effectively reduce psychotic symptoms without the extensive side effects associated with broader dopamine antagonists .

The synthesis of Fananserin has been achieved through various methods, with microwave-assisted synthesis being a prominent technique. This approach allows for:

- Solvent Variability: Reactions can be conducted in solvents like acetonitrile or water, or even under solvent-free conditions, optimizing reaction conditions and reducing environmental impact .

- Yield Improvement: Microwave heating accelerates reactions, leading to higher yields of the desired product .

Fananserin's primary applications lie in the field of psychiatry:

- Antipsychotic Therapy: It is being explored for its potential to manage acute psychotic states and alleviate agitation in patients with schizophrenia or related disorders.

- Antidepressant Properties: Due to its interaction with serotonin receptors, it may also serve as an antidepressant agent, particularly in cases where traditional therapies are ineffective .

Research into Fananserin's interactions with other compounds and receptors is ongoing. Key findings include:

- Serotonin Receptor Modulation: Fananserin's selective antagonism at the 5HT2A receptor suggests potential interactions with other serotonergic agents, which could influence treatment regimens for mood disorders.

- Dopamine D4 Receptor Effects: Its unique profile may allow it to modulate dopaminergic pathways without inducing significant side effects typical of non-selective dopaminergic antagonists .

Fananserin shares structural and functional similarities with several other compounds, notably:

| Compound Name | Structure Type | Key Receptors Targeted | Unique Features |

|---|---|---|---|

| Trazodone | Aryl-piperazine | 5HT2A, SERT | Dual action as an antidepressant |

| Aripiprazole | Atypical antipsychotic | D2, 5HT1A | Partial agonist at dopamine D2 |

| Clozapine | Thienobenzodiazepine | D4, 5HT2A | Effective for treatment-resistant schizophrenia |

| Risperidone | Benzisoxazole | D2, 5HT2A | Broader receptor blockade |

Fananserin's unique selectivity for specific receptors distinguishes it from these compounds, potentially offering a more favorable side effect profile while maintaining therapeutic efficacy in treating psychiatric conditions .

Fananserin represents a unique naphtosultam derivative distinguished by its exceptional dual antagonism at both 5-hydroxytryptamine 2A (5-HT2A) and dopamine D4 receptors [1] [2]. The compound demonstrates remarkable potency at the 5-HT2A receptor with a binding affinity (Ki) of 0.37 nanomolar, establishing it as one of the most potent 5-HT2A antagonists characterized to date [3] [4]. At the dopamine D4 receptor, fananserin exhibits substantial affinity with a Ki value of 2.93 nanomolar, representing approximately 8-fold lower affinity compared to its interaction with 5-HT2A receptors [5] [3].

The molecular basis for fananserin's dual receptor antagonism lies in its distinctive chemical structure as 2-[3-[4-(4-fluorophenyl)-1-piperazinyl]propyl]-2H-naphth[1,8-cd]isothiazole 1,1-dioxide [1]. This naphtosultam framework confers optimal spatial and electronic properties that enable high-affinity interactions with both receptor subtypes while maintaining selectivity against related targets. The compound's binding characteristics demonstrate that fananserin was the first selective compound reported to distinguish effectively between dopamine D4 and D2 receptors [5].

Table 1: Fananserin Receptor Binding Affinities and Selectivity Profile

| Receptor | Ki Value (nM) | Selectivity vs D4 | Source |

|---|---|---|---|

| 5-HT2A | 0.37 | 8-fold higher affinity than D4 | Psychiatry Online 1999 |

| D4 | 2.93 | Reference | Psychiatry Online 1999 |

| D2 | 726 | 248-fold lower affinity | Psychiatry Online 1999 |

| D1 | >1000 | >341-fold lower affinity | Psychiatry Online 1999 |

| D3 | >100 | >34-fold lower affinity | Psychiatry Online 1999 |

| H1 | 25 | 8.5-fold lower affinity | Tocris/RnD Systems |

| α1-adrenergic | 4.3 | 1.5-fold higher affinity than D4 | Psychiatry Online 1999 |

| 5-HT1A | 70 | 24-fold lower affinity | Tocris/RnD Systems |

| M1 | 50 | 17-fold lower affinity | Psychiatry Online 1999 |

The pharmacological significance of fananserin's dual antagonism extends beyond simple receptor binding. At 5-HT2A receptors, fananserin functions through competitive antagonism, effectively blocking serotonin-induced activation without exhibiting agonist properties [6] [7]. Similarly, at dopamine D4 receptors, the compound acts as a functional antagonist, preventing dopamine-mediated receptor activation and downstream signaling [5] [8].

Selectivity Profiling Against Related G Protein-Coupled Receptor Targets

Fananserin exhibits exceptional selectivity for dopamine D4 receptors compared to other dopamine receptor subtypes, a characteristic that distinguishes it significantly from conventional antipsychotic agents [3] [4]. The compound demonstrates negligible affinity for dopamine D1 receptors (Ki > 1000 nanomolar) and dopamine D3 receptors (Ki > 100 nanomolar), while showing substantially reduced affinity for dopamine D2 receptors (Ki = 726 nanomolar) [3]. This selectivity profile translates to approximately 248-fold preference for D4 over D2 receptors, a selectivity ratio that was unprecedented among available compounds at the time of its discovery [3] [4].

Table 2: D4/D2 Receptor Selectivity Comparison of Antipsychotic Compounds

| Compound | D4 Ki (nM) | D2 Ki (nM) | D4/D2 Selectivity | Source |

|---|---|---|---|---|

| Fananserin | 2.93 | 726.00 | 248x selective for D4 | Heuillet et al. 1996 |

| Clozapine | 106.00 | 206.00 | 1.9x selective for D2 | Heuillet et al. 1996 |

| Haloperidol | 2.17 | 1.85 | 1.2x selective for D2 | Heuillet et al. 1996 |

| Olanzapine | 20.30 | 33.00 | 1.6x selective for D2 | Heuillet et al. 1996 |

| Risperidone | 6.80 | 3.37 | 2.0x selective for D2 | Heuillet et al. 1996 |

The selectivity profiling reveals that fananserin also interacts with several non-dopaminergic G protein-coupled receptors, though with varying degrees of affinity [3] [6]. The compound demonstrates notable antagonism at α1-adrenergic receptors with an inhibitory concentration of 4.3 nanomolar, representing affinity comparable to its D4 receptor interaction [3]. Additionally, fananserin exhibits moderate antagonism at muscarinic M1 receptors with an inhibitory concentration of 50 nanomolar [3].

Among serotonin receptor subtypes, fananserin maintains selectivity for 5-HT2A receptors while showing substantially lower affinity for 5-HT1A receptors (Ki = 70 nanomolar) [6]. This selectivity pattern is crucial for the compound's pharmacological profile, as it minimizes potential off-target effects at other serotonin receptor subtypes that could contribute to unwanted side effects [6] [7].

The histamine H1 receptor represents another target where fananserin demonstrates measurable affinity (Ki = 25 nanomolar), though this interaction is approximately 8.5-fold weaker than its D4 receptor binding [6]. This moderate H1 affinity contributes to understanding fananserin's potential side effect profile, as H1 antagonism is typically associated with sedative effects [9].

Functional Antagonism in Second Messenger Systems

Fananserin's functional antagonism manifests through its ability to disrupt specific second messenger pathways activated by 5-HT2A and dopamine D4 receptors [10] [6]. At 5-HT2A receptors, fananserin potently inhibits serotonin-evoked inositol phosphate formation with an IC50 value of 7.76 nanomolar, demonstrating functional antagonism of the phospholipase C signaling pathway [10] [6]. This inhibition effectively blocks the downstream cascade that normally leads to formation of inositol 1,4,5-trisphosphate and diacylglycerol, preventing subsequent protein kinase C activation and intracellular calcium mobilization [11] [12].

The mechanistic basis for fananserin's 5-HT2A antagonism involves competitive binding that prevents serotonin from inducing the conformational changes necessary for G protein coupling [11]. Under normal physiological conditions, 5-HT2A receptor activation couples primarily to Gαq/11 proteins, which stimulate phospholipase C and initiate the phosphoinositide second messenger system [13] [11]. Fananserin's antagonism effectively uncouples this pathway, preventing the formation of second messengers that would normally propagate the signal throughout the cell [10].

Table 3: Fananserin Functional Antagonism in Second Messenger Systems

| Assay Type | IC50/Ki Value | Experimental Model | Functional Outcome | Source |

|---|---|---|---|---|

| Inositol Phosphate Formation Inhibition | 7.76 nM | 5-HT stimulated cells in vitro | Inhibition of 5-HT2A signaling | Tocris/RnD Systems |

| Mescaline-induced Head Twitches | Active in vivo | Mouse behavioral model | Antagonism of 5-HT2A activity | Tocris/RnD Systems |

| Forskolin-stimulated cAMP (D4) | Antagonist activity | Cell-based functional assay | D4 receptor antagonism | Various studies |

| Spiperone Binding Displacement (D4) | 2.93 nM (Ki) | Recombinant human D4 receptors | High affinity D4 binding | Heuillet et al. 1996 |

At dopamine D4 receptors, fananserin's functional antagonism disrupts the negative coupling to adenylyl cyclase that characterizes this receptor subtype [14] [15]. Dopamine D4 receptors typically couple to Gαi/o proteins, which inhibit adenylyl cyclase activity and reduce intracellular cyclic adenosine monophosphate (cAMP) levels [14] [16]. Fananserin's antagonism at D4 receptors prevents this inhibitory coupling, effectively maintaining basal adenylyl cyclase activity and preserving normal cAMP signaling [15].

The functional significance of fananserin's D4 antagonism extends to regulation of calcium-stimulated adenylyl cyclase activity, particularly the type 1 adenylyl cyclase isoform [14] [15]. Research has demonstrated that D4 receptor activation normally regulates both the acute activity and gene expression of adenylyl cyclase 1, with fananserin's antagonism disrupting these regulatory mechanisms [15] [16]. This disruption affects the circadian regulation of cAMP synthesis, as D4 receptor signaling serves as a zeitgeber that entrains rhythmic adenylyl cyclase expression [16].

Fananserin also demonstrates functional antagonism in behavioral models that assess 5-HT2A receptor activity in vivo [6] [10]. The compound effectively antagonizes mescaline-induced head twitches in mice, a behavioral response that serves as a well-validated measure of 5-HT2A receptor activation [6]. This in vivo antagonism confirms that fananserin's receptor binding translates into functional blockade of 5-HT2A-mediated behaviors, validating the compound's antagonist properties in physiologically relevant systems [10].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD4 [HSA:1815] [KO:K04147]

Other CAS

Wikipedia

Dates

2: Sramek JJ, Kirkesseli S, Paccaly-Moulin A, Davidson J, Jhee SS, Hourani J, Sémiond D, Cutler NR. A bridging study of fananserin in schizophrenic patients. Psychopharmacol Bull. 1998;34(4):811-8. PubMed PMID: 10513457.

3: Heuillet E, Petitet F, Mignani S, Malleron JL, Lavayre J, Néliat G, Doble A, Blanchard JC. The naphtosultam derivative RP 62203 (fananserin) has high affinity for the dopamine D4 receptor. Eur J Pharmacol. 1996 Oct 24;314(1-2):229-33. PubMed PMID: 8957240.

4: Herth MM, Knudsen GM. Current radiosynthesis strategies for 5-HT2A receptor PET tracers. J Labelled Comp Radiopharm. 2015 Jun 15;58(7):265-73. doi: 10.1002/jlcr.3288. Epub 2015 May 22. Review. PubMed PMID: 25997728.

5: Millan MJ, Schreiber R, Monneyron S, Denorme B, Melon C, Queriaux S, Dekeyne A. S-16924, a novel, potential antipsychotic with marked serotonin1A agonist properties. IV. A drug discrimination comparison with clozapine. J Pharmacol Exp Ther. 1999 Apr;289(1):427-36. PubMed PMID: 10087034.

6: Kalkman HO, Neumann V, Nozulak J, Tricklebank MD. Cataleptogenic effect of subtype selective 5-HT receptor antagonists in the rat. Eur J Pharmacol. 1998 Feb 19;343(2-3):201-7. PubMed PMID: 9570468.

7: Stutzmann JM, Eon B, Darche F, Lucas M, Rataud J, Piot O, Blanchard JC, Laduron PM. Are 5-HT2 antagonists endowed with anxiolytic properties in rodents? Neurosci Lett. 1991 Jul 8;128(1):4-8. PubMed PMID: 1681477.

8: De Castro E Silva E, Ferreira H, Cunha M, Bulcão C, Sarmento C, De Oliveira I, Fregoneze JB. Effect of central acute administration of cadmium on drinking behavior. Pharmacol Biochem Behav. 1996 Mar;53(3):687-93. PubMed PMID: 8866973.

9: Setem J, Pinheiro AP, Motta VA, Morato S, Cruz AP. Ethopharmacological analysis of 5-HT ligands on the rat elevated plus-maze. Pharmacol Biochem Behav. 1999 Mar;62(3):515-21. PubMed PMID: 10080245.

10: López-Giménez JF, Vilaró MT, Palacios JM, Mengod G. [3H]MDL 100,907 labels 5-HT2A serotonin receptors selectively in primate brain. Neuropharmacology. 1998 Sep;37(9):1147-58. PubMed PMID: 9833645.

11: Fink G, Sumner BE. Oestrogen and mental state. Nature. 1996 Sep 26;383(6598):306. PubMed PMID: 8848040.

12: Stutzmann JM, Eon B, Lucas M, Blanchard JC, Laduron PM. RP 62203, a 5-hydroxytryptamine2 antagonist, enhances deep NREM sleep in rats. Sleep. 1992 Apr;15(2):119-24. PubMed PMID: 1579785.

13: López-Giménez JF, Mengod G, Palacios JM, Vilaró MT. Selective visualization of rat brain 5-HT2A receptors by autoradiography with [3H]MDL 100,907. Naunyn Schmiedebergs Arch Pharmacol. 1997 Oct;356(4):446-54. PubMed PMID: 9349630.

14: Sumner BE, Fink G. Testosterone as well as estrogen increases serotonin2A receptor mRNA and binding site densities in the male rat brain. Brain Res Mol Brain Res. 1998 Aug 31;59(2):205-14. PubMed PMID: 9729388.

15: Besret L, Dauphin F, Huard C, Lasne MC, Vivet R, Mickala P, Barbelivien A, Baron JC. Specific in vivo binding in the rat brain of [18F]RP 62203: a selective 5-HT2A receptor radioligand for positron emission tomography. Nucl Med Biol. 1996 Feb;23(2):169-71. PubMed PMID: 8868290.

16: Godbout R, Mantz J, Glowinski J, Thierry AM. The novel 5-HT2 receptor antagonist, RP 62203, selectively blocks serotoninergic but not dopaminergic-induced inhibition in the rat prefrontal cortex. Eur J Pharmacol. 1991 Oct 29;204(1):97-100. PubMed PMID: 1666564.

17: Malgouris C, Flamand F, Doble A. Autoradiographic studies of RP 62203, a potent 5-HT2 receptor antagonist. Pharmacological characterization of [3H]RP 62203 binding in the rat brain. Eur J Pharmacol. 1993 Mar 16;233(1):37-45. PubMed PMID: 8472747.

18: Newman-Tancredi A, Audinot V, Chaput C, Verrièle L, Millan MJ. [35S]Guanosine-5'-O-(3-thio)triphosphate binding as a measure of efficacy at human recombinant dopamine D4.4 receptors: actions of antiparkinsonian and antipsychotic agents. J Pharmacol Exp Ther. 1997 Jul;282(1):181-91. PubMed PMID: 9223553.

19: Hashimoto K, Narita N, Tomitaka S, Iyo M, Minabe Y. In vivo regulation of serotonin 5-HT2A receptors in rat brain by subchronic administration of sigma receptor ligand NE-100. Life Sci. 1997;60(24):2245-54. PubMed PMID: 9188767.

20: Di Matteo V, Di Giovanni G, Di Mascio M, Esposito E. Selective blockade of serotonin2C/2B receptors enhances dopamine release in the rat nucleus accumbens. Neuropharmacology. 1998;37(2):265-72. PubMed PMID: 9680252.